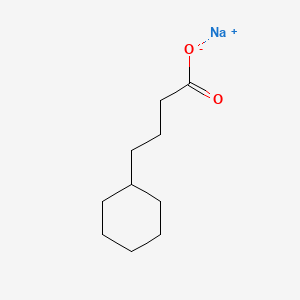

环己烷丁酸钠

描述

Cyclohexanebutanoic acid, sodium salt, also known as Sodium cyclohexanebutyrate, is a chemical compound with the molecular formula C10H17NaO2 . It is used in laboratory settings .

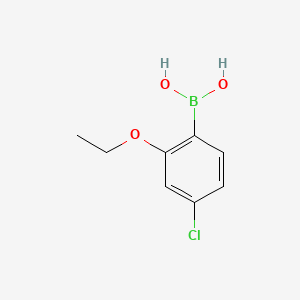

Molecular Structure Analysis

The molecular structure of Cyclohexanebutanoic acid, sodium salt consists of a cyclohexane ring attached to a butanoic acid group, which is then ionically bonded to a sodium atom . The average mass of the molecule is 192.230 Da .Physical and Chemical Properties Analysis

Cyclohexanebutanoic acid, sodium salt is a powder . It decomposes at a temperature of 264°C . The molecular weight of the compound is 192.23 g/mol .科学研究应用

生物塑料开发

萨斯喀彻温大学的研究人员开发了一种可以从水中吸收磷酸盐的生物塑料,这种磷酸盐可以作为肥料使用。 该应用利用环己烷丁酸钠的特性来解决环境问题和农业需求 .

肠道健康和免疫

环己烷丁酸钠被描述为一种有效的促分解分子,在维持肠道免疫和支持肠道屏障功能方面具有重要意义。 它在调节组蛋白脱乙酰酶 (HDAC) 中发挥作用,HDAC 具有许多系统性作用,包括抗炎作用 .

炎症性肠病 (IBD) 治疗

一项研究表明,丁酸钠补充剂显着改善了 IBD 患者的临床结局。 这表明环己烷丁酸钠可以通过口服给药与传统疗法一起在管理克罗恩病和溃疡性结肠炎中具有治疗应用 .

代谢调节

研究表明,丁酸盐可以被吸收进入门静脉,并与宿主机体的重要过程相互作用,如葡萄糖稳态、脂质代谢和肠道炎症。 体外和体内研究表明丁酸盐具有抗炎、抗氧化、抗肥胖和代谢调节作用 .

安全和危害

作用机制

Target of Action

Sodium cyclohexanebutyrate, also known as Cyclohexanebutanoic acid, sodium salt or Sodium 4-cyclohexylbutyrate, primarily targets the G-protein coupled receptors (GPCRs) in the body . These receptors play a crucial role in transmitting signals from outside the cell to the inside, thereby influencing cellular responses .

Mode of Action

Sodium cyclohexanebutyrate interacts with its targets, the GPCRs, by binding to them and triggering a series of biochemical reactions . This interaction results in the inhibition of histone deacetylase (HDAC), leading to changes in gene expression . The compound’s action on these targets can lead to various cellular responses, including cell growth inhibition, cell differentiation, and apoptosis .

Biochemical Pathways

Sodium cyclohexanebutyrate affects several biochemical pathways. It is known to play a role in energy homeostasis, glucose and lipid metabolism, inflammation, oxidative stress, and neural signaling . The compound’s action on these pathways can lead to various downstream effects, including the regulation of immune-inflammatory responses and kidney injury .

Pharmacokinetics

The pharmacokinetics of Sodium cyclohexanebutyrate involves its absorption, distribution, metabolism, and excretion (ADME). It’s important to note that the bioavailability of the compound can be influenced by these properties .

Result of Action

The molecular and cellular effects of Sodium cyclohexanebutyrate’s action are diverse. At the molecular level, it can cause changes in gene expression by inhibiting HDAC . At the cellular level, it can induce cell differentiation, inhibit cell growth, and trigger apoptosis . These effects can have significant implications for the treatment of various diseases.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Sodium cyclohexanebutyrate. For instance, the compound’s action can be influenced by the presence of other molecules in the body, such as dietary fibers or resistant starch . Additionally, the compound’s efficacy and stability can be affected by factors such as pH, temperature, and the presence of other chemicals .

生化分析

Biochemical Properties

Cyclohexanebutanoic acid, sodium salt plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in fatty acid metabolism, such as acyl-CoA synthetase and acyl-CoA dehydrogenase. These interactions facilitate the conversion of cyclohexanebutanoic acid, sodium salt into its active forms, which can then participate in metabolic pathways . The nature of these interactions often involves the binding of the compound to the active sites of enzymes, leading to either activation or inhibition of the enzyme’s activity.

Cellular Effects

Cyclohexanebutanoic acid, sodium salt has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in lipid metabolism and inflammatory responses . Additionally, cyclohexanebutanoic acid, sodium salt can alter cellular metabolism by acting as a substrate for energy production pathways, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of cyclohexanebutanoic acid, sodium salt involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific receptors or enzymes, leading to conformational changes that either enhance or inhibit their activity . For instance, it may inhibit histone deacetylases, leading to changes in chromatin structure and subsequent alterations in gene expression. These molecular interactions are crucial for understanding the compound’s effects on cellular functions and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cyclohexanebutanoic acid, sodium salt can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that cyclohexanebutanoic acid, sodium salt remains stable under controlled conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in metabolic pathways and gene expression.

Dosage Effects in Animal Models

The effects of cyclohexanebutanoic acid, sodium salt vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as improved metabolic function and reduced inflammation . At higher doses, it may cause toxic or adverse effects, including liver damage and oxidative stress. Understanding the dosage-dependent effects of cyclohexanebutanoic acid, sodium salt is essential for its safe and effective use in research and therapeutic applications.

Metabolic Pathways

Cyclohexanebutanoic acid, sodium salt is involved in several metabolic pathways, including fatty acid metabolism and energy production. It interacts with enzymes such as acyl-CoA synthetase and acyl-CoA dehydrogenase, which are crucial for the activation and oxidation of fatty acids . These interactions influence the metabolic flux and levels of metabolites within the cell, thereby affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of cyclohexanebutanoic acid, sodium salt within cells and tissues involve specific transporters and binding proteins. The compound is transported across cell membranes by fatty acid transport proteins and is distributed within various cellular compartments . Its localization and accumulation within cells can influence its activity and function, making it important to understand these processes for effective application.

Subcellular Localization

Cyclohexanebutanoic acid, sodium salt is localized within specific subcellular compartments, which can affect its activity and function. The compound may be directed to particular organelles, such as mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its role in cellular processes and its potential therapeutic applications.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Cyclohexanebutanoic acid, sodium salt involves the reaction of Cyclohexanecarboxylic acid with Butanoyl chloride in the presence of a base to form Cyclohexanebutanoic acid. The resulting acid is then neutralized with sodium hydroxide to form the sodium salt.", "Starting Materials": [ "Cyclohexanecarboxylic acid", "Butanoyl chloride", "Base (such as triethylamine or pyridine)", "Sodium hydroxide" ], "Reaction": [ "Step 1: Cyclohexanecarboxylic acid is dissolved in a suitable solvent, such as dichloromethane or chloroform.", "Step 2: Butanoyl chloride is added dropwise to the solution while stirring.", "Step 3: A base, such as triethylamine or pyridine, is added to the reaction mixture to catalyze the reaction.", "Step 4: The reaction mixture is stirred at room temperature for several hours until the reaction is complete.", "Step 5: The resulting Cyclohexanebutanoic acid is extracted from the reaction mixture using a suitable solvent, such as ethyl acetate or diethyl ether.", "Step 6: The extracted acid is then neutralized with sodium hydroxide to form the sodium salt.", "Step 7: The sodium salt is purified by recrystallization or other suitable methods." ] } | |

CAS 编号 |

61886-29-1 |

分子式 |

C10H18NaO2 |

分子量 |

193.24 g/mol |

IUPAC 名称 |

sodium;4-cyclohexylbutanoate |

InChI |

InChI=1S/C10H18O2.Na/c11-10(12)8-4-7-9-5-2-1-3-6-9;/h9H,1-8H2,(H,11,12); |

InChI 键 |

SIRJCOVJOZIMDZ-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)CCCC(=O)[O-].[Na+] |

规范 SMILES |

C1CCC(CC1)CCCC(=O)O.[Na] |

| 61886-29-1 | |

Pictograms |

Irritant |

相关CAS编号 |

4441-63-8 (Parent) |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1587330.png)

![2,7-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1587333.png)

![N-diphenylphosphanyl-1-[2-(diphenylphosphanylamino)naphthalen-1-yl]naphthalen-2-amine](/img/structure/B1587341.png)